molecular formula C9H12N2O B2812229 2-[4-(aminomethyl)phenyl]acetamide CAS No. 181466-81-9

2-[4-(aminomethyl)phenyl]acetamide

Cat. No.: B2812229
CAS No.: 181466-81-9
M. Wt: 164.208
InChI Key: YPYSQDYLCWIDNJ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.208 g/mol. This compound is characterized by the presence of an aminocarbonylmethyl group attached to a benzenemethanamine structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxyamine to form an oxime, followed by contact reduction using hydrogen in a sodium hydroxide aqueous solution . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic reduction processes. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a widely used method . This approach ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

2-[4-(aminomethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an aminocarbonylmethyl group.

    4-Aminobenzylamine: Lacks the carbonyl group present in 2-[4-(aminomethyl)phenyl]acetamide.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYSQDYLCWIDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.65 g (4.057 mMol) of 4-cyanophenylacetamide were dissolved in 50 ml of methanol which was saturated with ammonia at+10° C. After the addition of 0.3 g of Raney nickel the mixture was hydrogenated in an autoclave at 40° C. under 5 bar of hydrogen pressure. After the uptake of hydrogen had ended the catalyst was filtered off and excess ammonia was distilled off with the solvent. The residue was acidified with 20 percent hydrochloric acid against Congo red and the non-basic impurities were removed by etherification. The ether extract was discarded, the aqueous solution was made alkaline with sodium hydroxide with external cooling and exhaustively extracted with ether. The ether solution was dried over caustic potash and freed from solvent, the residue was triturated with a few drops of ether and suction filtered. 610 mg (100% of theory) of colourless crystals were obtained, Mp. 138-140° C. IR (KBr): 1660.6, 1637.5 (Amide-C=O) cm-1
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0.65 g
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50 mL
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Amide-C
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0.3 g
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